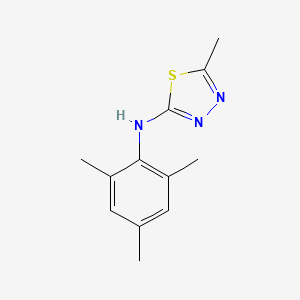![molecular formula C19H28N2O3 B5361521 1-{1-[4-methoxy-3-(methoxymethyl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5361521.png)
1-{1-[4-methoxy-3-(methoxymethyl)benzyl]piperidin-4-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[4-methoxy-3-(methoxymethyl)benzyl]piperidin-4-yl}pyrrolidin-2-one, also known as MPMP, is a synthetic compound with potential applications in scientific research. MPMP belongs to the class of piperidine compounds and is a derivative of the opioid receptor antagonist, naltrexone.
Mechanism of Action
1-{1-[4-methoxy-3-(methoxymethyl)benzyl]piperidin-4-yl}pyrrolidin-2-one acts as a mu-opioid receptor antagonist, blocking the binding of endogenous opioid peptides and exogenous opioids such as morphine. This blockade results in a decrease in the activation of the mu-opioid receptor, leading to a reduction in pain perception and reward-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have a dose-dependent effect on the mu-opioid receptor. At low doses, this compound acts as a partial agonist, while at high doses, it acts as a full antagonist. This compound has been shown to reduce pain perception in animal models, and it has also been suggested to have potential in the treatment of opioid addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{1-[4-methoxy-3-(methoxymethyl)benzyl]piperidin-4-yl}pyrrolidin-2-one in lab experiments is its selectivity for the mu-opioid receptor. This selectivity allows for the specific targeting of this receptor, without affecting other opioid receptors. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for the use of 1-{1-[4-methoxy-3-(methoxymethyl)benzyl]piperidin-4-yl}pyrrolidin-2-one in scientific research. One area of interest is in the development of new analgesics that target the mu-opioid receptor, but with reduced side effects such as addiction and tolerance. This compound has also been suggested as a potential tool for studying the role of the mu-opioid receptor in addiction and reward-seeking behavior. Further research is needed to fully understand the potential applications of this compound in these areas.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in scientific research, specifically in the field of opioid receptors. This compound selectively binds to the mu-opioid receptor and acts as an antagonist, reducing pain perception and reward-seeking behavior. While there are limitations to its use in lab experiments, there are several potential future directions for the use of this compound in the development of new analgesics and in the study of addiction and reward-seeking behavior.
Synthesis Methods
1-{1-[4-methoxy-3-(methoxymethyl)benzyl]piperidin-4-yl}pyrrolidin-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine group of naltrexone, followed by the selective reduction of the ketone group to form this compound. The final product is obtained through deprotection of the amine group.
Scientific Research Applications
1-{1-[4-methoxy-3-(methoxymethyl)benzyl]piperidin-4-yl}pyrrolidin-2-one has been studied for its potential use in scientific research, specifically in the field of opioid receptors. Opioid receptors are a class of G protein-coupled receptors that are involved in the modulation of pain, reward, and addiction. This compound has been shown to selectively bind to the mu-opioid receptor, which is the primary target for opioid analgesics.
properties
IUPAC Name |
1-[1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-23-14-16-12-15(5-6-18(16)24-2)13-20-10-7-17(8-11-20)21-9-3-4-19(21)22/h5-6,12,17H,3-4,7-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSCHAXZDIXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)CN2CCC(CC2)N3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-furyl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5361448.png)
![2-(2-hydroxyphenyl)-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5361450.png)
![2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5361460.png)
![1-allyl-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5361466.png)

![6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5361479.png)
![5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine](/img/structure/B5361488.png)
![1-({4-[(isoxazol-3-ylmethyl)(methyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}carbonyl)cyclopropanecarbonitrile](/img/structure/B5361495.png)
![N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5361512.png)

![(1R*,2R*,6S*,7S*)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5361527.png)
![2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5361540.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361543.png)
